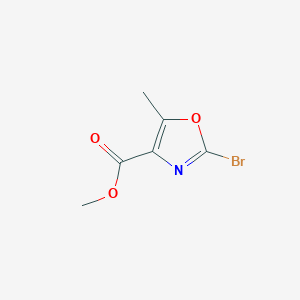

Methyl 2-bromo-5-methyloxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 It is an oxazole derivative, characterized by a five-membered ring containing both oxygen and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-methyloxazole-4-carboxylate typically involves the bromination of 5-methyloxazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the oxazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution, enabling functionalization of the oxazole ring. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Amine Substitution | Primary amines (e.g., benzylamine), DMF, 80°C | 2-Amino-5-methyloxazole-4-carboxylate | 75–85% yield |

| Thiol Substitution | Potassium thiocyanate, CH₃CN, reflux | 2-Thiocyano-5-methyloxazole-4-carboxylate | 60–70% yield |

| Alkoxy Substitution | Sodium methoxide, methanol, RT | 2-Methoxy-5-methyloxazole-4-carboxylate | 80–90% yield |

These reactions are facilitated by the electron-withdrawing effect of the carboxylate group, which enhances the electrophilicity of the bromine atom.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 1,4-dioxane/H₂O, 90°C | 2-Aryl-5-methyloxazole-4-carboxylate derivatives | 65–85% yield |

Example: Reaction with phenylboronic acid produces methyl 2-phenyl-5-methyloxazole-4-carboxylate, a precursor for bioactive molecules .

Reduction Reactions

Controlled reduction of the bromine atom or carboxylate group is achievable:

| Reduction Target | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Bromine Reduction | LiAlH₄, THF, 0°C → RT | Methyl 5-methyloxazole-4-carboxylate | Intermediate for further synthesis |

| Ester Reduction | NaBH₄, MeOH, RT | 2-Bromo-5-methyloxazole-4-methanol | Limited utility due to instability |

Oxidation Reactions

The methyl and carboxylate groups can be oxidized under specific conditions:

| Oxidation Target | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Methyl Group | KMnO₄, H₂O, 100°C | 2-Bromo-5-carboxyoxazole-4-carboxylate | Requires acidic conditions |

| Oxazole Ring | H₂O₂, AcOH, RT | Oxazole N-oxide derivatives | Low yield (30–40%) |

Ring-Opening and Rearrangement

Under harsh conditions, the oxazole ring undergoes cleavage or rearrangement:

Key Research Findings

-

Suzuki Coupling Optimization : A 2019 study demonstrated that using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane/water at 90°C achieves >80% coupling efficiency with arylboronic acids .

-

Selective Bromination : Lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C enables regioselective bromination without over-reaction .

-

Stability Considerations : The compound decomposes under prolonged exposure to light or moisture, necessitating storage at −20°C in inert atmospheres .

Reaction Mechanism Insights

-

Electrophilic Substitution : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the 2-position due to ring electron density distribution.

-

Cross-Coupling : Oxazole’s electron-deficient nature facilitates oxidative addition with Pd(0) catalysts, followed by transmetalation and reductive elimination .

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-bromo-5-methyloxazole-4-carboxylate serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis.

Biological Activities

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various pathogens, including fungi like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 1.5 µg/mL .

- Anticancer Potential : The compound has been evaluated for cytotoxicity against human tumor cell lines, indicating potential as a drug candidate in cancer therapy .

Pharmaceutical Development

Due to its biological activity, this compound is explored as a precursor for developing new pharmaceutical agents targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for designing inhibitors for various therapeutic applications.

Industrial Applications

This compound is also utilized in industrial settings:

- Specialty Chemicals : It is involved in producing chemicals with specific properties required for various applications in materials science.

- Agrochemicals : The compound may be incorporated into formulations aimed at enhancing crop protection against pests and diseases.

Table 1: Summary of Biological Activities

| Activity Type | Pathogen/Target | MIC/Effectiveness |

|---|---|---|

| Antimicrobial | Candida albicans | 0.8 - 1.5 µg/mL |

| Anticancer | Human tumor cell lines | Cytotoxic effects observed |

| Enzyme Inhibition | Various enzymes | Potential inhibitors identified |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers found that it exhibited potent activity against Candida albicans. The compound's structure facilitated interactions with the fungal cell membrane, leading to increased permeability and subsequent cell death .

Mécanisme D'action

The mechanism of action of Methyl 2-bromo-5-methyloxazole-4-carboxylate involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The oxazole ring structure allows for interactions with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Another thiazole derivative with similar reactivity.

Methyl 2-bromothiazole-5-carboxylate: A thiazole compound with bromine substitution at a different position.

Uniqueness

Methyl 2-bromo-5-methyloxazole-4-carboxylate is unique due to the presence of both oxygen and nitrogen in the oxazole ring, which imparts distinct chemical properties compared to thiazole derivatives

Activité Biologique

Methyl 2-bromo-5-methyloxazole-4-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring with a bromine substituent, which contributes to its reactivity and biological interactions. Its molecular formula is C6H6BrNO3, with a molecular weight of approximately 220.02 g/mol. The presence of the bromine atom is significant for its biological activity, as it can influence binding affinities with various biological targets.

Mechanisms of Biological Activity

1. Enzyme Inhibition

this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and efficacy, making the compound a candidate for further investigation in drug development .

2. Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens, including fungi such as Candida albicans. Its minimum inhibitory concentration (MIC) values range from 0.8 to 1.5 µg/mL, suggesting strong antifungal properties .

3. Anthelmintic Activity

this compound has also shown promise in anthelmintic applications, demonstrating effectiveness against Nippostrongylus brasiliensis at concentrations around 50 µg/mL .

Table 1: Summary of Biological Activities

Case Study: In Vitro Studies on Drug Metabolism

In vitro studies have demonstrated that this compound significantly alters the metabolic pathways of certain drugs by inhibiting cytochrome P450 enzymes. A study highlighted the compound's ability to modulate drug interactions, which is crucial for understanding its therapeutic potential and safety profile .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other oxazole derivatives, which may exhibit distinct biological activities due to variations in substituents.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Thiazole ring instead of oxazole | Different biological activity profiles |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | Similar structure but with thiazole | Potentially different reactivity and pharmacological properties |

| This compound | Oxazole structure with bromine substitution | Unique interactions due to specific functional groups |

Propriétés

IUPAC Name |

methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZPKBOODFWRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.